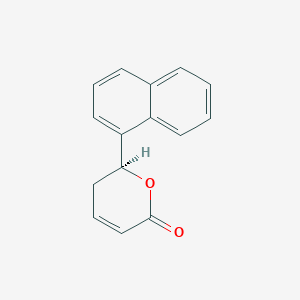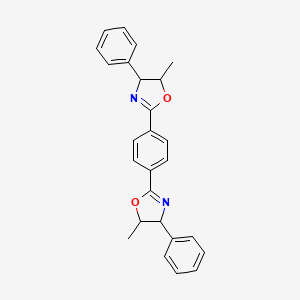
2,2'-(1,4-Phenylene)bis(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,4-Phenylene)bis(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazole) is a complex organic compound with the molecular formula C26H20N2O2 and a molecular weight of 392.4492 . This compound belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. It is also known by other names such as Dimethyl-POPOP and 1,4-Bis-2-(4-methyl-5-phenyloxazoylyl)benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazole) typically involves the reaction of 4-methyl-5-phenyloxazole with 1,4-dibromobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Phenylene)bis(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole rings into more saturated structures.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the aromatic rings .
Scientific Research Applications
2,2’-(1,4-Phenylene)bis(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazole) has several scientific research applications:
Chemistry: It is used as a fluorescent reagent in various analytical techniques.
Biology: The compound’s phototoxic properties make it useful in studying the effects of singlet oxygen on microorganisms.
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Phenylene)bis(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazole) involves its ability to produce singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive form of oxygen that can cause oxidative damage to various biological molecules. This property is harnessed in photodynamic therapy, where the compound is used to target and destroy cancer cells or pathogens .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(5-phenyloxazol-2-yl)benzene:
2,2’-p-Phenylenebis(5-phenyloxazole): Another similar compound with a different substitution pattern on the oxazole rings.
Uniqueness
The presence of methyl groups in 2,2’-(1,4-Phenylene)bis(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazole) enhances its photophysical properties, making it more effective as a fluorescent reagent and in photodynamic therapy compared to its similar counterparts .
Properties
CAS No. |
849343-13-1 |
|---|---|
Molecular Formula |
C26H24N2O2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
5-methyl-2-[4-(5-methyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C26H24N2O2/c1-17-23(19-9-5-3-6-10-19)27-25(29-17)21-13-15-22(16-14-21)26-28-24(18(2)30-26)20-11-7-4-8-12-20/h3-18,23-24H,1-2H3 |
InChI Key |
WRNPKVNJXBIFHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N=C(O1)C2=CC=C(C=C2)C3=NC(C(O3)C)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


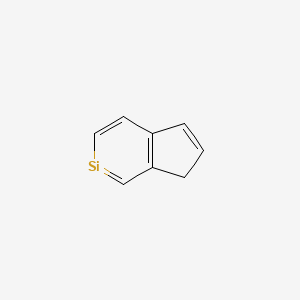
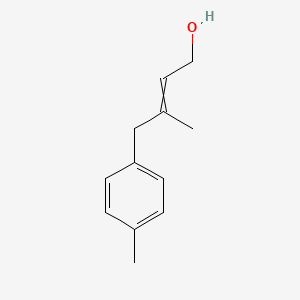
![3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole](/img/structure/B14184939.png)
![N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14184940.png)
![1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14184955.png)
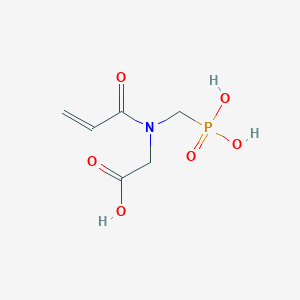
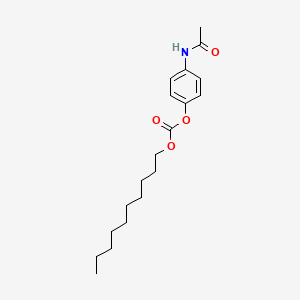
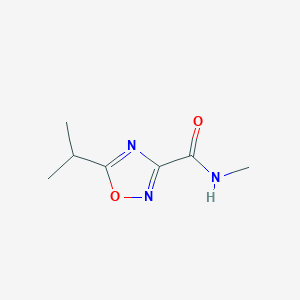
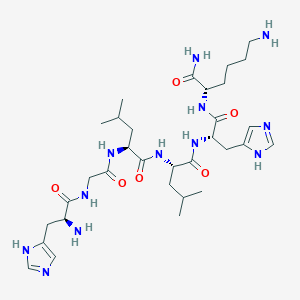
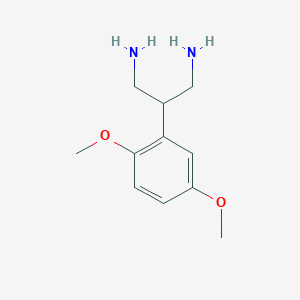
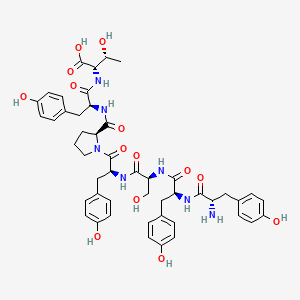
![(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate](/img/structure/B14184991.png)
![2-[4-(Benzyloxy)phenyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole](/img/structure/B14184997.png)
